molecular formula C19H19FN2O2S B2787931 3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1226459-18-2

3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2787931
CAS RN: 1226459-18-2
M. Wt: 358.43
InChI Key: SWVJOTIOPCIHNH-UHFFFAOYSA-N
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Description

3-(2-((4-fluorophenyl)thio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound’s structure includes a sulfur atom, which suggests potential antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against Gram-negative bacteria (such as Escherichia coli), Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus), and fungal strains like Aspergillus niger and Candida albicans . These investigations aim to identify novel agents for combating infectious diseases.

Bactericide Development

Considering its unique structure, the compound could serve as a starting point for designing bactericides. Researchers have explored similar molecules for their ability to prevent and treat bacterial infections. Investigating the compound’s interaction with specific bacterial strains, such as Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae, could lead to valuable insights .

Anti-HIV Activity

The compound’s heterocyclic framework may also be relevant in antiviral research. Similar indole derivatives have been screened for anti-HIV activity. By modifying the compound’s substituents, researchers could explore its potential as an anti-HIV agent .

Synthetic Intermediates

Organic sulfides and sulfones are valuable synthetic intermediates for producing pharmacologically active molecules. Researchers often use them to create diverse compounds, including anti-ulcer drugs, antibacterials, antifungals, and more. The compound’s unique structure could contribute to the synthesis of novel therapeutic agents .

Pharmacophore Exploration

Incorporating the 2-chloro-4-fluorophenyl moiety as a pharmacophore within the thiazole ring opens up possibilities for drug design. Researchers can explore modifications around this core structure to enhance antimicrobial activity while minimizing toxicity .

Drug Discovery

Given the compound’s intriguing features, it could be a starting point for drug discovery efforts. Researchers can optimize its properties, evaluate its bioavailability, and assess its safety profile. Collaborations between medicinal chemists, biologists, and pharmacologists may uncover its full potential.

properties

IUPAC Name

11-[2-(4-fluorophenyl)sulfanylacetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c20-15-4-6-16(7-5-15)25-12-19(24)21-9-13-8-14(11-21)17-2-1-3-18(23)22(17)10-13/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVJOTIOPCIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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